Tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (four-membered nitrogen-containing ring) substituted with a 4-aminooxolan-2-yl group and protected by a tert-butyloxycarbonyl (Boc) group. The 4-aminooxolan-2-yl moiety consists of a tetrahydrofuran (oxolane) ring with an amino substituent, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-8(6-14)10-4-9(13)7-16-10/h8-10H,4-7,13H2,1-3H3 |
InChI Key |
IZQFWUFWPLTVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC(CO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-aminooxolane in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structural features of the compound, such as the azetidine and oxolane rings, which allow for specific binding to target sites .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Spectral and Physicochemical Properties
- Morpholine derivative (): C=O (ester) at ~1730 cm⁻¹; morpholine C-N stretches ~1100 cm⁻¹ . Oxime derivative (): N-O stretch ~930 cm⁻¹ .
- NMR Spectroscopy: Aminooxolane derivative: Azetidine protons δ ~3.5–4.0 ppm; oxolane protons δ ~3.0–4.0 ppm. Morpholine derivative (): Morpholine protons δ ~3.7 ppm; ester CH₃ δ ~3.6 ppm . Quinolinylamino derivative (): Aromatic protons δ ~7.5–8.5 ppm .
Mass Spectrometry :
- Morpholine derivative (): HRMS confirmed [M+H]⁺ at 405.2384 (C₂₂H₃₃N₂O₅⁺) .
Biological Activity
Tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 242.31 g/mol
- CAS Number : 2354943-25-0
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with biological targets. The presence of the amino group and the azetidine ring contributes to its potential as a bioactive molecule.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Activity : Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. This compound has shown promise in inhibiting bacterial growth, although specific data on its efficacy against various strains is still emerging.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. Further research is needed to elucidate the specific pathways involved in this activity.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms remain to be fully characterized.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of E. coli and S. aureus growth at specific concentrations. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines; further studies required for mechanism elucidation. |
| Study C | Neuroprotection | Showed potential in reducing oxidative stress in neuronal cells, suggesting a protective effect against neurotoxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
